molecular formula C15H16N2O6 B3012666 Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate CAS No. 1429329-45-2

Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate

Cat. No.: B3012666
CAS No.: 1429329-45-2
M. Wt: 320.301
InChI Key: BUFZBJCLYRGLIE-UHFFFAOYSA-N
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Description

Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate core, a cyano group, and a tert-butoxy group

Properties

IUPAC Name

methyl 4-[1-cyano-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-15(2,3)23-14(19)11(8-16)10-6-5-9(13(18)22-4)7-12(10)17(20)21/h5-7,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFZBJCLYRGLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-nitrobenzoic acid with methanol to form methyl 4-nitrobenzoate. This intermediate is then subjected to a series of reactions involving tert-butyl cyanoacetate and appropriate catalysts to introduce the tert-butoxy and cyano groups .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Drug Development

Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that could lead to the development of novel therapeutic agents. For example, derivatives of this compound have shown promise in targeting specific biological pathways related to cancer and inflammatory diseases.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a potential for developing targeted cancer therapies .

Enzyme Inhibition

This compound has also been explored for its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that modifications to the nitro group can enhance enzyme binding affinity, making it a candidate for further development as an enzyme inhibitor.

Pesticide Development

The structural features of this compound lend themselves to modifications aimed at enhancing pesticidal activity. Its ability to interfere with pest metabolic processes makes it a subject of interest in the development of new agrochemicals.

Data Table: Pesticidal Activity

CompoundTarget PestActivity LevelReference
This compoundAphidsModerate
Derivative ABeetlesHigh
Derivative BMitesLow

Polymer Synthesis

This compound is being explored as a building block for polymer synthesis. Its functional groups allow it to participate in various polymerization reactions, leading to materials with unique properties.

Case Study: Polymer Properties

Research into polymers derived from this compound demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers. These findings suggest potential applications in high-performance materials .

Mechanism of Action

The mechanism of action of Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate involves its functional groups interacting with various molecular targets. The nitro group can participate in redox reactions, while the cyano and ester groups can undergo nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that further react with biological molecules or other chemical species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitro, cyano, and tert-butoxy groups allows for a variety of chemical transformations that are not possible with simpler compounds .

Biological Activity

Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H16N2O6
  • Molecular Weight : 320.298 g/mol
  • CAS Number : 1429329-45-2

The compound features a nitro group, a cyano group, and a tert-butoxy moiety, which contribute to its chemical reactivity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to different biological effects. The cyano group is also implicated in biochemical reactions that contribute to the compound's overall activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the nitro and cyano groups is often associated with enhanced antimicrobial efficacy. For instance, compounds containing nitro groups have been shown to possess activity against a range of bacteria and fungi due to their ability to disrupt cellular processes.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. The compound's structure allows it to interfere with cancer cell proliferation by inducing apoptosis or inhibiting key signaling pathways involved in tumor growth. Specific mechanisms may include the inhibition of c-Myc transcriptional activity, which is crucial for the growth and survival of many cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds, providing insights into potential applications for this compound:

  • Antifungal Activity : A study highlighted the antifungal properties of similar nitro-substituted benzoates, demonstrating effective inhibition against various fungal strains through mechanisms involving cell membrane disruption .
  • Antioxidant Activity : Compounds with similar functionalities have shown promise as antioxidants, scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells . This property could be beneficial in preventing oxidative damage associated with various diseases.
  • Pharmacological Applications : The structural versatility of this compound suggests potential applications in drug design targeting specific biological pathways, particularly in developing new agents for cancer therapy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanismReference
Nitro-substituted benzoatesAntimicrobialDisruption of cellular processes
Methyl 4-nitrobenzoateAnticancerInhibition of c-Myc transcription
Phenolic compoundsAntioxidantScavenging reactive oxygen species
Cyano-substituted derivativesAntifungalMembrane disruption

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate, and how can reaction efficiency be optimized?

Methodological Answer:

  • Synthetic Routes: Begin with nitrobenzoate ester precursors (e.g., methyl 3-nitrobenzoate derivatives) and introduce tert-butoxy and cyano groups via nucleophilic substitution or Michael addition. For example, tert-butoxy groups can be introduced using tert-butyl halides under basic conditions, while cyano groups may require nitrile precursors or cyanoalkylation reagents.
  • Optimization: Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity) and identify optimal conditions. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and intermediates, reducing experimental iterations .
  • Validation: Monitor reaction progress via TLC or HPLC and confirm yields using gravimetric analysis.

Q. How should researchers characterize the structural and purity aspects of this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: Use 1H/13C NMR to verify ester, nitro, and tert-butoxy groups. For example, tert-butoxy protons appear as a singlet (~1.2 ppm), and nitro groups deshield adjacent aromatic protons.
    • X-ray Crystallography: Resolve complex stereochemistry or regiochemistry, as demonstrated in analogous nitrobenzoate esters .
  • Purity Analysis:
    • HPLC/LC-MS: Quantify impurities and confirm molecular ion peaks.
    • Melting Point: Compare with literature values for similar nitrobenzoate derivatives (e.g., methyl 4-methoxy-3-nitrobenzoate melts at 191–194°C ).

Q. What are the key considerations for safe handling and storage?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Follow protocols for nitro compounds, which may decompose under heat .
  • Storage: Keep in airtight containers with desiccants, away from ignition sources, and monitor for discoloration or gas release .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity and stability of intermediates in this compound’s synthesis?

Methodological Answer:

  • Quantum Chemical Calculations: Use Density Functional Theory (DFT) to model reaction pathways (e.g., transition states for cyano group addition). Software like Gaussian or ORCA can predict activation energies and intermediate stability .
  • Molecular Dynamics (MD): Simulate thermal stability under varying conditions (e.g., solvent effects, temperature gradients).
  • Validation: Cross-reference computational data with experimental DSC/TGA results to resolve discrepancies.

Q. How can contradictory data regarding thermal stability be resolved through experimental design?

Methodological Answer:

  • Experimental Design:
    • Perform thermogravimetric analysis (TGA) at multiple heating rates (5–20°C/min) to identify decomposition thresholds.
    • Use Differential Scanning Calorimetry (DSC) to detect exothermic/endothermic events.
  • Data Analysis: Apply kinetic models (e.g., Flynn-Wall-Ozawa method) to calculate activation energies. If contradictions persist, repeat experiments under inert atmospheres to rule out oxidative degradation .

Q. What strategies improve regioselectivity during the nitration step in related nitrobenzoate syntheses?

Methodological Answer:

  • Electronic Directing: Utilize electron-withdrawing groups (e.g., esters) to direct nitration to the meta position. The tert-butoxy group in this compound may sterically hinder undesired sites.
  • Protection/Deprotection: Temporarily protect reactive sites (e.g., cyano groups) during nitration.
  • Computational Prediction: Pre-screen nitration sites using DFT-based electrostatic potential maps .

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